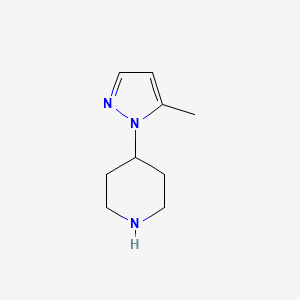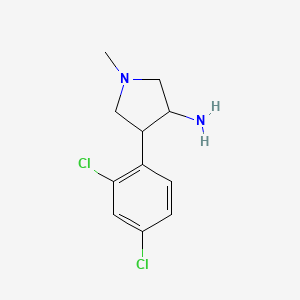
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-methylbenzylamine with a suitable pyrrole precursor under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst . This method allows for the formation of the pyrrole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Aplicaciones Científicas De Investigación
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzyl alcohol: Shares the 2-methylbenzyl group but lacks the pyrrole ring.
2-Methylbenzylamine: Contains the 2-methylbenzyl group with an amine functional group instead of the carboxylic acid.
Benzyl alcohol: Similar structure but without the methyl group on the benzene ring.
Uniqueness
5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 2-methylbenzyl group and the pyrrole ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-4-2-3-5-10(9)8-11-6-7-12(14-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Clave InChI |
BBKDDXVLWCZBIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=CC=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)







![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)


![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)
![4-(Trifluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11784948.png)
